molecular formula C20H20N2O4 B11149731 2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11149731
M. Wt: 352.4 g/mol
InChI Key: QNEQDTKOBMAARD-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Acetamide Linkage Formation: The acetamide linkage is formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and potential therapeutic effects.

    Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate: Used in medicinal chemistry for its anti-inflammatory properties.

Uniqueness

2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is unique due to its specific structural features, such as the methoxy group on the indole ring and the acetamide linkage. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-25-15-8-6-14(7-9-15)18(23)12-21-20(24)13-22-11-10-16-17(22)4-3-5-19(16)26-2/h3-11H,12-13H2,1-2H3,(H,21,24)

InChI Key

QNEQDTKOBMAARD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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